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molecular formula C12H12N2O4 B8527908 5-(2',5'-Dimethoxybenzal) hydantoin

5-(2',5'-Dimethoxybenzal) hydantoin

Cat. No. B8527908
M. Wt: 248.23 g/mol
InChI Key: LZMUNRZLNDFJBL-UHFFFAOYSA-N
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Patent
US04264617

Procedure details

A mixture of 2,5-dimethoxybenzaldehyde (2.504 g.) and hydantoin (1.507 g., 1 molar ratio) in water (15 ml) was heated to 70°. To this 2 layer liquid was added monoethanolamine (1.38 g., 1.5 molar ratio). The mixture was heated 4 hours at 90°-92° (bath temperature) with magnetic stirring. The title compound was isolated in the usual manner and obtained as a yellow solid (3.288 g.), m.p. 250°-252°. Crystallization from dioxane (96% recovery) gave m.p. 251°-252°.
Quantity
2.504 g
Type
reactant
Reaction Step One
Quantity
1.507 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=O.[NH:13]1[CH2:19][C:17](=[O:18])[NH:16][C:14]1=[O:15].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=[C:19]1[NH:13][C:14](=[O:15])[NH:16][C:17]1=[O:18]

Inputs

Step One
Name
Quantity
2.504 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
Quantity
1.507 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated 4 hours at 90°-92° (bath temperature) with magnetic stirring
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(NC(N2)=O)=O)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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